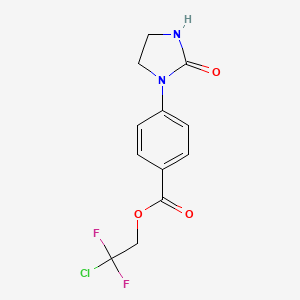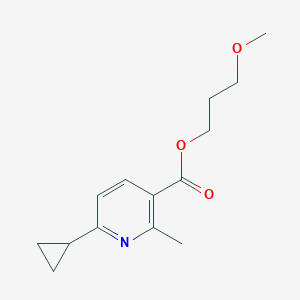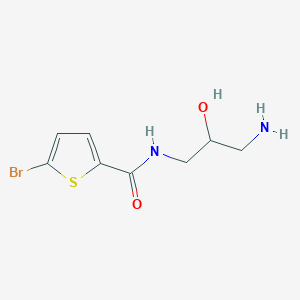![molecular formula C17H21FN2O3 B6974230 N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6974230.png)
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a fluorinated benzoyl group, and a pyrrolidine ring, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorinated benzoyl group, and the attachment of the cyclopropyl group. Common synthetic methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorinated Benzoyl Group: This step often involves the use of fluorinated benzoyl chloride in the presence of a base.
Attachment of the Cyclopropyl Group: This can be done using cyclopropylamine in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The fluorinated benzoyl group may enhance its binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence its overall stability and reactivity. The pyrrolidine ring may facilitate its interaction with biological membranes or proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-N-[[1-(2-chloro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
- N-cyclopropyl-N-[[1-(2-methyl-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
Uniqueness
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance its metabolic stability, binding affinity, and overall efficacy in various applications.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-11(21)20(12-4-5-12)10-13-3-2-8-19(13)17(23)15-7-6-14(22)9-16(15)18/h6-7,9,12-13,22H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKHBZMUBANGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1C(=O)C2=C(C=C(C=C2)O)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)

![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)


![[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6974189.png)
![3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6974197.png)

![2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide](/img/structure/B6974202.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6974207.png)
![Methyl 8-(3-hydroxynaphthalene-2-carbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B6974208.png)
![Methyl 3-(2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carbonylamino)-4-hydroxybenzoate](/img/structure/B6974209.png)
![3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one](/img/structure/B6974224.png)
![3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B6974228.png)
